
(E)-(3-Methylpent-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-3-methylpent-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 3-methylpent-1-en-1-yl chain. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-methylpent-1-en-1-yl]boronic acid typically involves the Miyaura borylation reaction. This reaction enables the synthesis of boronates by cross-coupling bis(pinacolato)diboron with vinyl halides under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) or potassium phenoxide (KOPh) to facilitate the transmetalation step .
Industrial Production Methods
Industrial production of boronic acids, including [(1E)-3-methylpent-1-en-1-yl]boronic acid, often involves the hydrolysis of boronic esters. This method is favored due to its high yield and the elimination of cumbersome purification steps . The use of catalysts such as iron(III) chloride (FeCl3) in combination with imidazole and water has been optimized to promote the hydrolysis of trifluoroborates and the formation of boronates .
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-methylpent-1-en-1-yl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form alcohols or ketones.
Reduction: Reduction reactions can convert boronic acids to hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
[(1E)-3-methylpent-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1E)-3-methylpent-1-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and separation technologies . The compound’s interaction with molecular targets often involves the formation of boronate esters, which can be used to modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
[(1E)-3-methylpent-1-en-1-yl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in terms of stability and functional group compatibility .
Properties
Molecular Formula |
C6H13BO2 |
|---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
[(E)-3-methylpent-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-3-6(2)4-5-7(8)9/h4-6,8-9H,3H2,1-2H3/b5-4+ |
InChI Key |
OXIVOFLFBAWFGV-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C(C)CC)(O)O |
Canonical SMILES |
B(C=CC(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


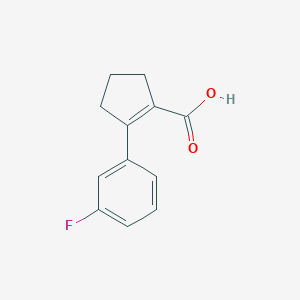
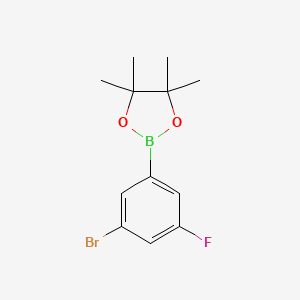
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

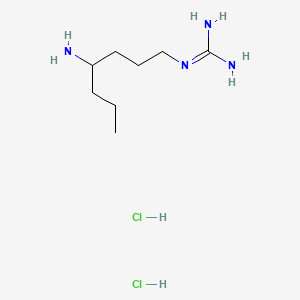
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)
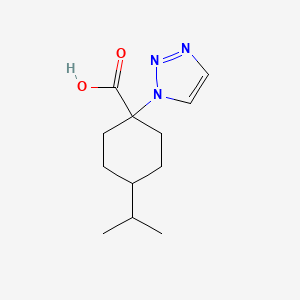
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
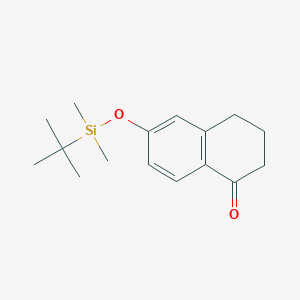
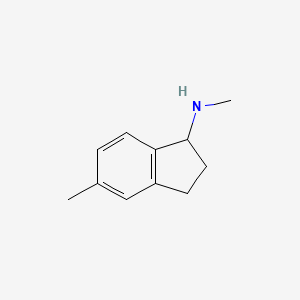
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
